Altizide

描述

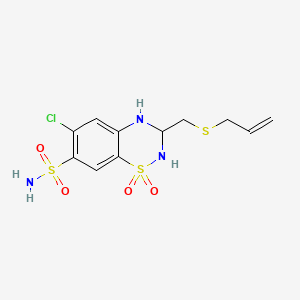

Althiazide is an agent, also known as altizide, belonging to the class of thiazide diuretics with antihypertensive activity.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O4S3/c1-2-3-20-6-11-14-8-4-7(12)9(21(13,16)17)5-10(8)22(18,19)15-11/h2,4-5,11,14-15H,1,3,6H2,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLGVJVUHYTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045857 | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5588-16-9, 133562-97-7, 133585-76-9 | |

| Record name | Althiazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Althiazide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133562977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Altizide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133585769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | althiazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Althiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Altizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALTHIAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI8CB72B0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI3ZO158IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALTIZIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9KLS88BLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Altizide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altizide (B1665742), a thiazide diuretic, exerts its primary pharmacological effect through the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the kidney. This targeted action disrupts the reabsorption of sodium and chloride ions, leading to increased urinary excretion of electrolytes and water. The resulting diuretic and natriuretic effects underpin its clinical utility in the management of hypertension and edema. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. While much of the specific quantitative data for this compound as a monotherapy is limited in publicly available literature, this guide synthesizes the established principles of thiazide diuretics with the existing research on this compound to provide a thorough understanding of its core mechanism of action.

Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

This compound belongs to the thiazide class of diuretics, which are cornerstone therapies for hypertension.[1][2] The principal molecular target of this compound is the Na+-Cl- cotransporter (NCC), a key protein responsible for the reabsorption of approximately 5-10% of filtered sodium chloride in the kidneys.[3]

The NCC is located on the apical membrane of the epithelial cells lining the DCT.[1] By inhibiting this transporter, this compound blocks the reabsorption of Na+ and Cl- from the tubular fluid back into the bloodstream.[1] This leads to an increase in the luminal concentration of these ions, which in turn osmotically retains water within the tubule, resulting in diuresis. The increased excretion of sodium (natriuresis) is a key factor in the antihypertensive effect of this compound. Initially, this leads to a reduction in plasma volume and cardiac output. With chronic use, the antihypertensive effect is maintained through a decrease in peripheral vascular resistance, although the precise mechanisms for this latter effect are still under investigation.[4]

Signaling Pathway of this compound Action

The interaction of this compound with the NCC is a direct inhibitory process at the luminal membrane of the DCT cells. The binding of this compound to the NCC is thought to be competitive with chloride ions and prevents the conformational changes necessary for the translocation of Na+ and Cl- across the cell membrane.[5]

References

- 1. Exonic mutations in the SLC12A3 gene cause exon skipping and premature termination in Gitelman syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Managing Fluid and Electrolyte Disorders in Renal Failure | Veterian Key [veteriankey.com]

- 3. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

Altizide Pharmacology: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacology of Altizide (B1665742), a thiazide diuretic. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Core Mechanism of Action

This compound, a member of the thiazide diuretic class, exerts its primary pharmacological effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney.[1][2][3] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased urinary excretion of these ions and consequently water.[1][2][3] This diuretic action reduces plasma volume and cardiac output, contributing to its antihypertensive effect.[2] Over time, a secondary vasodilatory mechanism is also thought to contribute to the sustained blood pressure-lowering effect.[2]

The regulation of the Na+/Cl- cotransporter is a complex process involving a signaling cascade. The "With-No-Lysine" (WNK) kinases, specifically WNK1 and WNK4, play a crucial role in this pathway.[4][5] These kinases activate the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4][5][6] Activated SPAK and OSR1 then directly phosphorylate and activate the NCC, promoting sodium reabsorption.[4][6][7] Thiazide diuretics, including this compound, inhibit this final step of sodium and chloride influx through the NCC.[8] Aldosterone and Angiotensin II have also been shown to regulate the WNK-SPAK-NCC pathway, further highlighting its importance in blood pressure control.[4][9]

Signaling Pathway of Thiazide Diuretic Action

Caption: Signaling pathway of this compound's inhibitory action on the Na+/Cl- cotransporter in the distal convoluted tubule.

Pharmacokinetics

Pharmacokinetic data for this compound as a monotherapy is limited in publicly available literature. However, a study on the combination of this compound (15 mg) and spironolactone (B1682167) (25 mg) in healthy volunteers provides some insights.

Table 1: Pharmacokinetic Parameters of this compound (in combination with Spironolactone) [10]

| Parameter | 1 Tablet (15 mg this compound) | 2 Tablets (30 mg this compound) |

| Tmax (hours) | Not explicitly stated for this compound | Not explicitly stated for this compound |

| Mean Residence Time (MRT) (hours) | 4.94 ± 1.14 | 5.31 ± 1.06 |

Data are presented as mean ± standard deviation.

Quantitative Data from Clinical Studies

This compound has been primarily studied in combination with the potassium-sparing diuretic, spironolactone, for the treatment of hypertension.

Table 2: Efficacy of this compound in Combination Therapy for Hypertension

| Study Design | Drug Combination | This compound Dosage | Study Duration | Key Findings | Reference |

| Multicenter, open, nonrandomized | This compound + Spironolactone | 15 mg once daily | 90 days | Blood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study. | [11] |

| Multicenter study | This compound + Spironolactone | 2 tablets/day (dosage per tablet not specified) | 45 days | Mean systolic and diastolic blood pressure decreased by 15% and 14%, respectively. | [12] |

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on general methodologies for evaluating thiazide diuretics, the following protocols can be outlined.

Preclinical Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol describes a typical preclinical study to assess the antihypertensive effect of this compound.

-

Animal Model : Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

-

Acclimatization : Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with ad libitum access to standard chow and water.

-

Experimental Groups (n=8-10 per group):

-

Group 1 (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose) orally.

-

Group 2 (Low-Dose this compound): Administered this compound at a low dose (e.g., 5 mg/kg body weight), orally.

-

Group 3 (High-Dose this compound): Administered this compound at a high dose (e.g., 10 mg/kg body weight), orally.

-

Group 4 (Positive Control): Administered a standard antihypertensive drug (e.g., enalapril (B1671234) at 10 mg/kg), orally.

-

-

Drug Administration : Drugs are administered daily via oral gavage for a specified period (e.g., 4 weeks).

-

Blood Pressure Measurement : Systolic and diastolic blood pressure and heart rate are measured at regular intervals (e.g., weekly) using the tail-cuff method in conscious, pre-warmed rats. For continuous and more accurate measurements, radiotelemetry may be employed.

-

Biochemical Analysis : At the end of the study, blood and urine samples are collected to measure electrolyte levels (Na+, K+, Cl-), creatinine, and urea (B33335) to assess renal function and diuretic effect.

-

Data Analysis : Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of different treatments on blood pressure and biochemical parameters.

Experimental Workflow for Preclinical Antihypertensive Study

References

- 1. Evaluating Diuretics in Normal Care (EVIDENCE): protocol of a cluster randomised controlled equivalence trial of prescribing policy to compare the effectiveness of thiazide-type diuretics in hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 4. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - The WNK-SPAK/OSR1 pathway: master regulator of cation-chloride cotransporters - University of Exeter - Figshare [ore.exeter.ac.uk]

- 6. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aldosterone mediates activation of the thiazide-sensitive Na-Cl cotransporter through an SGK1 and WNK4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pharmacokinetics in healthy subjects of althiazide and spironolactone in a fixed combination for 2 doses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Altizide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, its pharmacological activity is derived from its ability to inhibit the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water. Chemically, this compound is 3-((allylthio)methyl)-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. This guide provides a detailed overview of its synthesis pathway, including experimental protocols and quantitative data, intended for professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Formation of the Hydrochlorothiazide (B1673439) Core : This involves the cyclization of a substituted benzene (B151609) derivative to form the foundational benzothiadiazine dioxide structure.

-

Functionalization at the 3-Position : The introduction of the characteristic allylthiomethyl group at the 3-position of the hydrochlorothiazide core.

A detailed breakdown of each stage is provided below.

Stage 1: Synthesis of the Hydrochlorothiazide Core

The key starting material for the synthesis of the hydrochlorothiazide core is 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) . This compound undergoes a condensation reaction with an aldehyde, typically formaldehyde (B43269), to yield the cyclized product, hydrochlorothiazide (6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide).

Experimental Protocol: Synthesis of Hydrochlorothiazide

This protocol is based on established methods for the synthesis of hydrochlorothiazide and related benzothiadiazine derivatives.

Materials:

-

4-amino-6-chloro-1,3-benzenedisulfonamide

-

Paraformaldehyde

-

Hydrochloric acid (HCl)

-

Diethylene glycol dimethyl ether (diglyme)

-

Water

-

Activated charcoal

Procedure:

-

A suspension of 4-amino-6-chloro-1,3-benzenedisulfonamide and paraformaldehyde in a suitable non-aqueous solvent such as diethylene glycol dimethyl ether is prepared.

-

A solution of hydrogen chloride in an appropriate solvent (e.g., ethyl acetate) is added to the mixture.

-

The reaction mixture is heated. The exact temperature and reaction time can be optimized, but typical conditions involve heating to reflux.

-

Upon completion of the reaction, the mixture is cooled, and the crude hydrochlorothiazide is precipitated.

-

The crude product is collected by filtration and washed.

-

For purification, the crude hydrochlorothiazide can be recrystallized from water. Treatment with activated charcoal may be employed to remove colored impurities.

Quantitative Data:

| Parameter | Value |

| Starting Material | 4-amino-6-chloro-1,3-benzenedisulfonamide |

| Reagent | Paraformaldehyde |

| Catalyst | Hydrochloric Acid |

| Solvent | Diethylene glycol dimethyl ether |

| Typical Yield | 46-80% (dependent on specific conditions and purification methods) |

Stage 2: Synthesis of this compound via Functionalization of the Hydrochlorothiazide Core

The second stage of the synthesis involves the introduction of the allylthiomethyl group at the 3-position of the hydrochlorothiazide molecule. This is achieved through a Mannich-type reaction, which involves the aminoalkylation of an acidic proton located on a nitrogen atom. In this case, the nitrogen at the 2-position of the hydrochlorothiazide ring acts as the nucleophile.

Experimental Protocol: Synthesis of this compound

Materials:

-

Hydrochlorothiazide

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Allyl mercaptan (2-propene-1-thiol)

-

A suitable solvent (e.g., ethanol, isopropanol)

-

Base (optional, to facilitate the reaction)

Procedure:

-

Hydrochlorothiazide is dissolved or suspended in a suitable solvent.

-

Allyl mercaptan is added to the mixture.

-

An aqueous solution of formaldehyde is then added, often dropwise, while maintaining the reaction at a controlled temperature.

-

The reaction mixture is stirred for a period of time to ensure complete reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product, this compound, is isolated from the reaction mixture. This may involve precipitation by the addition of water, followed by filtration.

-

The crude this compound is then purified, typically by recrystallization from a suitable solvent system.

Quantitative Data:

Visualizing the Synthesis Pathway

To further elucidate the chemical transformations, the following diagrams illustrate the core synthesis pathway of this compound.

Caption: Overall synthesis pathway of this compound from 4-amino-6-chloro-1,3-benzenedisulfonamide.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound is a multi-step process that begins with the formation of the hydrochlorothiazide core structure, followed by a key functionalization step to introduce the allylthiomethyl group. While the general principles of these reactions are well-understood in organic chemistry, the specific, optimized conditions for industrial-scale production are often proprietary. This guide provides a foundational understanding of the synthetic pathway, offering valuable insights for researchers and professionals involved in the development and manufacturing of this important diuretic agent. Further process development and optimization would be necessary to translate these laboratory-scale procedures into a robust and efficient manufacturing process.

Altizide: A Comprehensive Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Structure

Altizide (B1665742), with the IUPAC name (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, is a synthetic molecule belonging to the benzothiadiazine class of compounds.[3] Its chemical formula is C11H14ClN3O4S3, and it has a molar mass of 383.89 g/mol .[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the behavior of the molecule in biological systems and for the development of pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3R)-3-[(Allylsulfanyl)methyl]-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | [3] |

| Synonyms | Althiazide, CB 8093, P 1779 | [3] |

| CAS Number | 5588-16-9 | [3] |

| Chemical Formula | C11H14ClN3O4S3 | [3] |

| Molar Mass | 383.89 g/mol | [4] |

| Density | 1.502 g/mL | [3] |

| Boiling Point | 625.8 °C | [3] |

| Solubility | Soluble in DMSO | [5] |

| pKa1 (acidic) | 8.89 | [6] |

| pKa2 (acidic) | 10.88 | [6] |

Structural Information

The chemical structure of this compound is characterized by a benzothiadiazine core, a sulfonamide group, a chlorine substituent, and an allylthiomethyl side chain. The stereochemistry at the C3 position of the dihydrothiadiazine ring is specified as (R).

Figure 1: Chemical Structure of this compound

Caption: 2D representation of the chemical structure of this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the determination of this compound's specific physicochemical properties are not widely published. However, the following standard methodologies would be employed for their characterization.

Determination of Physicochemical Properties

-

Melting Point: The melting point would be determined using a digital melting point apparatus. A small, powdered sample of this compound would be packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts would be recorded.

-

Solubility: The solubility of this compound in various solvents (e.g., water, ethanol, DMSO) would be determined by adding increasing amounts of the compound to a fixed volume of the solvent at a specific temperature until saturation is reached. The concentration of the saturated solution would then be measured, often using UV-Vis spectroscopy or HPLC.

-

pKa Determination: The acid dissociation constants (pKa) would be determined using potentiometric titration or UV-Vis spectrophotometry. For potentiometric titration, a solution of this compound would be titrated with a standard acid or base, and the pH would be monitored. The pKa values are then calculated from the titration curve.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals would provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound, confirming its elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments would provide further evidence for the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the this compound molecule, such as the sulfonamide (S=O and N-H stretching), amine (N-H stretching), and alkene (C=C stretching) groups.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and stereochemistry.

Mechanism of Action

This compound exerts its diuretic and antihypertensive effects by acting on the kidneys.[1] Specifically, it inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron.[7][8] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of these ions and water in the urine.[1]

Figure 2: Mechanism of Action of this compound

Caption: Diagram illustrating the inhibition of the Na+/Cl- symporter by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the chemical properties and structure of this compound. The tabulated physicochemical data offer a quick and accessible reference for researchers. While specific experimental protocols for this compound are not detailed due to a lack of public availability, the standard analytical techniques for their determination have been outlined. The provided diagrams of the chemical structure and mechanism of action serve to visually summarize key aspects of this important diuretic agent. This information is intended to be a valuable resource for professionals involved in drug discovery, development, and research.

References

- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 2. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. syrris.jp [syrris.jp]

- 5. Crystal structure from X-ray powder diffraction data, DFT-D calculation, Hirshfeld surface analysis, and energy frameworks of (RS)-trichlormethiazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. abnmr.elte.hu [abnmr.elte.hu]

- 7. Spectrophotometric and chemometric determination of hydrochlorothiazide and spironolactone in binary mixture in the presence of their impurities and degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Altizide for Hypertension Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Altizide (B1665742), a thiazide-like diuretic, for hypertension research. It covers its core mechanism of action, detailed experimental protocols, and quantitative data from preclinical and clinical studies, with a focus on its common use in combination therapy.

Core Mechanism of Action

This compound is a thiazide diuretic that primarily exerts its antihypertensive effect by inhibiting the Na+/Cl− cotransporter (NCC) in the distal convoluted tubule of the kidney.[1] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water (diuresis). The subsequent reduction in plasma volume and cardiac output contributes to the lowering of blood pressure.[1] Over time, a secondary vasodilatory mechanism is also believed to contribute to the sustained antihypertensive effect.[1]

While this compound has been studied as a monotherapy, a significant body of research focuses on its synergistic effects when combined with other antihypertensive agents, most notably the potassium-sparing diuretic, spironolactone (B1682167).[1] This combination enhances the natriuretic effect while mitigating the potassium loss often associated with thiazide diuretics.[1]

Signaling Pathway of Thiazide-Sensitive Na+/Cl- Cotransporter (NCC) Inhibition

The regulation of the Na+/Cl- cotransporter is a complex process involving a signaling cascade of With-No-Lysine (WNK) kinases. WNKs are a family of serine/threonine kinases that play a crucial role in maintaining electrolyte balance. WNK1 and WNK4 are key regulators of NCC activity. This compound, by inhibiting NCC, interferes with this signaling pathway, leading to its diuretic and antihypertensive effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Efficacy of this compound in Hypertensive Rat Models

| Animal Model | Drug Combination | This compound Dosage | Dosing Route | Study Duration | Key Findings |

| Spontaneously Hypertensive Rats (SHR) | This compound Monotherapy | 10 mg/kg | Oral gavage | 4 weeks | Significant reduction in systolic blood pressure compared to vehicle control.[1] |

| Fructose-Induced Hypertensive Rats | This compound + Spironolactone | 5 mg/kg this compound + 20 mg/kg Spironolactone | Oral gavage | 6 weeks | Combination therapy was more effective in reducing blood pressure and improving insulin (B600854) sensitivity than either agent alone.[1] |

Table 2: Clinical Efficacy of this compound in Combination with Spironolactone for Hypertension

| Study Type | Drug Combination | This compound Dosage | Dosing Frequency | Study Duration | Key Findings |

| Multicenter, open, nonrandomized | This compound + Spironolactone | 15 mg | Once daily | 90 days | Blood pressure was normalized in 72% of patients by day 45. The dose was doubled in non-responders, leading to 83% control by the end of the study.[1] |

| Multicenter study | This compound + Spironolactone | 30 mg (2 tablets) | Once daily | 45 days | Mean systolic and diastolic blood pressure decreased by 15% and 14%, respectively, from baseline. |

| Multicenter study | This compound + Spironolactone + Clonidine | 1-2 tablets/day | Once daily | Not specified | Systolic and diastolic blood pressure decreased by 16.6% and 18%, respectively, from baseline. |

| Randomized, double-blind, parallel-group | This compound + Spironolactone | Not specified | Not specified | 8 weeks | Decreased blood pressure significantly and to a similar extent as enalapril. More effective in decreasing supine diastolic BP in patients older than 50. |

| Double-blind, parallel-group | This compound + Spironolactone | 15 mg | Once daily | 4 months | Produced an identical significant drop in systolic pressure as enalapril. Enalapril was more efficacious in reducing diastolic pressure at 4 months (17% vs. 12% reduction). |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Oral Dose)

| Dosage | Tmax (hours) | Mean Residence Time (MRT) (hours) |

| 15 mg (1 tablet) | Not Specified | 4.94 ± 1.14 |

| 30 mg (2 tablets) | Not Specified | 5.31 ± 1.06 |

Experimental Protocols

This section details the methodologies for key experiments cited in this compound research.

Preclinical Evaluation in Spontaneously Hypertensive Rat (SHR) Model

This protocol outlines a typical preclinical study to evaluate the antihypertensive effect of this compound in a well-established animal model of hypertension.[1]

3.1.1. Animal Model and Acclimatization

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.[1]

-

Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) for at least one week before the experiment, with ad libitum access to standard chow and water.[1]

3.1.2. Experimental Groups

-

Group 1 (Vehicle Control): Administered the vehicle (e.g., 0.5% carboxymethylcellulose) orally.[1]

-

Group 2 (this compound Monotherapy): Administered this compound at a specified dose (e.g., 10 mg/kg) via oral gavage.[1]

-

Group 3 (Combination Therapy): Administered this compound in combination with another antihypertensive agent (e.g., spironolactone) at specified doses.[1]

-

(Note: The number of animals per group is typically 8-10 for statistical significance.)[1]

3.1.3. Blood Pressure Measurement

-

Systolic blood pressure and heart rate are measured at baseline and at regular intervals throughout the study (e.g., weekly) using the tail-cuff method in conscious, pre-warmed rats.

3.1.4. Data Analysis

-

Data are expressed as mean ± standard error of the mean (SEM). Statistical significance is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) for comparison between groups. A p-value of less than 0.05 is considered statistically significant.

Clinical Trial Protocol for Combination Therapy

This section describes a typical protocol for a multicenter, open, non-randomized clinical trial evaluating the efficacy and safety of an this compound and spironolactone combination.[1]

3.2.1. Patient Population

-

Patients with mild to moderate essential hypertension (e.g., diastolic blood pressure between 95 and 114 mmHg).

-

Exclusion criteria may include secondary hypertension, severe renal or hepatic impairment, and contraindications to diuretics.

3.2.2. Study Design

-

Phase 1 (Initial Treatment): Patients receive a fixed-dose combination of this compound (e.g., 15 mg) and spironolactone (e.g., 25 mg) once daily for a specified period (e.g., 45 days).[1]

-

Phase 2 (Dose Adjustment): Non-responders (patients whose blood pressure is not normalized) have their dose doubled for the remainder of the study (e.g., up to 90 days).[1]

3.2.3. Efficacy and Safety Assessments

-

Blood pressure is measured at baseline and at regular follow-up visits.

-

Safety is monitored through the recording of adverse events and laboratory tests (e.g., serum electrolytes, creatinine, uric acid) at baseline and at the end of the study.

Conclusion

This compound, particularly in combination with spironolactone, is an effective therapeutic option for the management of hypertension. Its primary mechanism of action through the inhibition of the Na+/Cl- cotransporter is well-established. The provided quantitative data and experimental protocols offer a solid foundation for further research and development in the field of antihypertensive therapies. Future research could focus on further elucidating the long-term effects of this compound on cardiovascular outcomes and exploring its potential in different patient subpopulations.

References

The Synergistic Interaction of Altizide and Spironolactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core interaction mechanism between altizide (B1665742), a thiazide-like diuretic, and spironolactone (B1682167), a potassium-sparing diuretic. This combination therapy is designed to achieve a potent antihypertensive effect while mitigating the risk of electrolyte imbalances, a common concern with diuretic monotherapy. This document provides a detailed overview of their pharmacodynamics and pharmacokinetics, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Interaction Mechanism: A Dual Approach to Blood Pressure Control

The combination of this compound and spironolactone offers a synergistic approach to managing hypertension by targeting two distinct mechanisms within the nephron and the broader renin-angiotensin-aldosterone system (RAAS).

This compound , a thiazide-like diuretic, exerts its primary effect on the distal convoluted tubule of the nephron. It competitively inhibits the sodium-chloride (Na+/Cl-) cotransporter, preventing the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the urinary excretion of sodium and water (natriuresis and diuresis), which in turn reduces extracellular fluid volume and plasma volume, ultimately lowering blood pressure.[1] However, this increased distal tubular flow and sodium load can lead to increased potassium excretion, potentially causing hypokalemia.[1]

Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking this receptor, it inhibits the effects of aldosterone (B195564) in the distal nephron and collecting ducts.[2] Aldosterone typically promotes sodium reabsorption and potassium excretion.[2] By antagonizing aldosterone, spironolactone leads to increased sodium and water excretion while conserving potassium, thus acting as a potassium-sparing diuretic.[2]

The core interaction lies in their complementary actions:

-

Synergistic Antihypertensive Effect: Both drugs promote natriuresis and diuresis, leading to a more significant reduction in blood pressure than either agent alone.[3][4]

-

Mitigation of Hypokalemia: Spironolactone's potassium-sparing effect directly counteracts the potassium-wasting effect of this compound, helping to maintain normal serum potassium levels.[1]

-

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): Thiazide diuretics can lead to a compensatory increase in renin and aldosterone secretion due to volume depletion. Spironolactone, by blocking the effects of aldosterone, can interrupt this feedback loop.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials investigating the efficacy and safety of the this compound and spironolactone combination.

Table 1: Efficacy of this compound/Spironolactone Combination in Mild to Moderate Hypertension [3][5]

| Parameter | Baseline (Mean) | After 45 Days of Treatment (Mean) | Percentage Change |

| Systolic Blood Pressure (mmHg) | Not specified | Not specified | ↓ 15% |

| Diastolic Blood Pressure (mmHg) | 90-120 | ≤ 90 in 72% of patients | ↓ 14% |

| Blood Pressure Control Rate | N/A | 72% (normalized DBP) | N/A |

Data from a large-scale, open, nonrandomized, multicenter study involving 946 patients treated with a combination of 15 mg this compound and 25 mg spironolactone once daily.[3][5]

Table 2: Comparative Efficacy of this compound/Spironolactone vs. Enalapril in Moderate Essential Hypertension [6][7]

| Outcome Measure | This compound/Spironolactone | Enalapril | Key Findings |

| Systolic Blood Pressure Reduction | Significant and comparable to Enalapril | Significant and comparable to this compound/Spironolactone | Both treatments produced a significant and identical drop in systolic pressure. |

| Diastolic Blood Pressure Reduction | Significant reduction | Appeared more efficacious in reducing DBP at 4 months (12% vs. 17% reduction, p < 0.05) | Enalapril was more effective in decreasing supine diastolic BP in patients younger than 50, whereas the this compound/spironolactone combination yielded better results in those older than 50. |

Data from a randomized, double-blind, parallel-group study of 186 patients with moderate essential hypertension.[6][7]

Table 3: Pharmacokinetic Parameters of this compound and Spironolactone in a Fixed Combination [8]

| Parameter | This compound (15 mg) | Spironolactone (25 mg) | 7α-thiomethyl-spirolactone (Metabolite) | Canrenone (Metabolite) |

| Tmax (hours) | Not specified | 1.19 ± 0.47 | 1.56 ± 0.45 | 2.54 ± 1.06 |

| Mean Residence Time (MRT) (hours) | 4.94 ± 1.14 | 1.81 ± 0.45 | 24.51 ± 15.35 | 39.65 ± 23.58 |

Data from a study in 12 healthy human volunteers after a single oral administration of one tablet.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and spironolactone.

Clinical Trial for Efficacy and Safety in Hypertension

Objective: To assess the antihypertensive efficacy and safety of a fixed-dose combination of this compound and spironolactone in patients with mild to moderate essential hypertension.

Study Design: A large-scale, open, nonrandomized, multicenter, 90-day study.[5]

Patient Population:

-

Inclusion Criteria: 946 patients with mild to moderate hypertension (diastolic blood pressure [BP] between 90 and 120 mm Hg).[5]

-

Exclusion Criteria: Not specified in the provided abstract.

Treatment Protocol:

-

Dosage: A fixed combination of 25 mg spironolactone and 15 mg this compound, administered once daily.[5]

-

Dose Adjustment: The dose was increased to two tablets per day in patients whose BP did not normalize by day 45.[5]

-

Duration: 90 days.[5]

Outcome Measures:

-

Primary Efficacy Endpoint: Normalization of diastolic BP (≤ 90 mm Hg).

-

Secondary Efficacy Endpoints: Percentage reduction in systolic and diastolic BP.

-

Safety Assessments: Monitoring of adverse effects, body weight, heart rate, serum potassium, creatinine, and uric acid levels.[5]

Biochemical Analysis:

-

Serum electrolytes (potassium, creatinine) and uric acid were measured at baseline and throughout the study. The specific analytical methods were not detailed in the abstract but would typically involve automated chemistry analyzers.

Statistical Analysis:

-

The primary analysis would likely involve calculating the proportion of patients achieving the primary endpoint at day 45 and day 90.

-

Changes in blood pressure and laboratory parameters from baseline would be assessed, likely using paired t-tests or Wilcoxon signed-rank tests.

Pharmacokinetic Study in Healthy Volunteers

Objective: To determine the pharmacokinetic profile of this compound, spironolactone, and its major metabolites after oral administration of a fixed-dose combination.

Study Design: A randomized, single-dose, two-period crossover study.[8]

Participant Population:

-

Inclusion Criteria: 12 healthy human volunteers (6 men and 6 women).[8]

-

Exclusion Criteria: Not specified in the provided abstract.

Treatment Protocol:

-

Dosage: Single oral administration of one or two tablets of a combination of this compound (15 mg per tablet) and spironolactone (25 mg per tablet).[8]

-

Washout Period: A sufficient washout period would be implemented between the two treatment periods.

Pharmacokinetic Sampling:

-

Serial blood samples were collected at predefined time points after drug administration to establish plasma concentration-time curves.

Bioanalytical Method:

-

Plasma concentrations of this compound, spironolactone, and its metabolites (7α-thiomethyl-spirolactone and canrenone) were determined using a validated high-performance liquid chromatography (HPLC) method or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

-

Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and mean residence time (MRT) were calculated using non-compartmental or compartmental analysis. The study used a biexponential model for this compound and spironolactone and a triexponential model for the metabolites.[8]

Statistical Analysis:

-

Descriptive statistics were used to summarize the pharmacokinetic parameters.

-

A Student's t-test was used to assess for any sex effect on the pharmacokinetic parameters.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a representative experimental workflow.

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spironolactone and this compound in systemic hypertension: ambulatory multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A precise, sensitive and stable LC-MSMS method for detection of picomolar levels of serum aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 7. cdn.mdedge.com [cdn.mdedge.com]

- 8. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

Altizide's Diuretic Action on Renal Tubules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diuretic effects of Altizide on renal tubules. This compound, a thiazide-like diuretic, primarily exerts its action on the distal convoluted tubule (DCT) by inhibiting the Na+/Cl- cotransporter (NCC), leading to increased natriuresis and diuresis. This document details the molecular mechanism of action, the intricate signaling pathways that regulate NCC activity, and provides detailed experimental protocols for assessing the diuretic efficacy of this compound and related compounds. Quantitative data on the effects of thiazide-like diuretics on urine volume and electrolyte excretion are summarized in structured tables to facilitate comparative analysis. Furthermore, this guide includes mandatory visualizations of key signaling pathways and experimental workflows using Graphviz (DOT language) to provide a clear and concise representation of complex biological processes.

Introduction

This compound is a diuretic agent belonging to the thiazide class of drugs, which are widely used in the management of hypertension and edematous conditions. The primary therapeutic effect of this compound is achieved through its action on the renal tubules, specifically the distal convoluted tubule (DCT), to increase the excretion of sodium and water from the body. Understanding the precise molecular mechanisms and physiological consequences of this compound's interaction with the renal tubules is crucial for optimizing its therapeutic use and for the development of novel diuretic agents with improved efficacy and safety profiles. This guide aims to provide an in-depth technical resource for researchers and professionals involved in diuretic drug discovery and development.

Mechanism of Action at the Renal Tubule

The principal molecular target of this compound is the Na+/Cl- cotransporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC) or SLC12A3. The NCC is located on the apical membrane of the epithelial cells of the DCT and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.

This compound binds to and inhibits the NCC, thereby blocking the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid into the DCT cells. This inhibition leads to an increased concentration of these ions in the tubular lumen, which in turn osmotically retains water, resulting in increased urine output (diuresis) and sodium excretion (natriuresis).

The inhibition of the NCC by thiazide diuretics like this compound is a key mechanism for lowering blood pressure. The initial reduction in blood pressure is attributed to the decrease in extracellular fluid volume. However, the long-term antihypertensive effect is also thought to involve a reduction in peripheral vascular resistance, although the exact mechanism for this is not fully elucidated.

Signaling Pathways Regulating NCC Activity

The activity of the Na+/Cl- cotransporter is tightly regulated by a complex network of signaling pathways. Understanding these pathways is critical for comprehending the full spectrum of this compound's effects and for identifying potential targets for modulating its activity.

The WNK-SPAK/OSR1 Signaling Pathway

The "With-No-Lysine [K]" (WNK) kinases and their downstream targets, the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), form a crucial signaling cascade that regulates NCC activity. WNK kinases can phosphorylate and activate SPAK/OSR1, which in turn directly phosphorylates and activates the NCC. This pathway is a key determinant of sodium reabsorption in the DCT.

Hormonal Regulation by Aldosterone and Angiotensin II

The renin-angiotensin-aldosterone system (RAAS) plays a pivotal role in regulating blood pressure and sodium balance, in part by modulating NCC activity. Angiotensin II and aldosterone both lead to an increase in NCC abundance and phosphorylation, thereby enhancing sodium reabsorption in the DCT. These hormones are known to influence the activity of the WNK-SPAK/OSR1 pathway.

Quantitative Data on Diuretic Effects

While specific quantitative data for this compound monotherapy is limited in publicly available literature, the following tables present representative data for hydrochlorothiazide (B1673439) (HCTZ), a structurally and functionally similar thiazide diuretic. This data, derived from preclinical and clinical studies, illustrates the expected dose-dependent effects on urine volume and electrolyte excretion.

Table 1: Effect of Hydrochlorothiazide on Urine Volume and Electrolyte Excretion in Rats (24-hour collection)

| Treatment Group | Dose (mg/kg) | Urine Volume (mL/100g) | Na+ Excretion (mEq/100g) | K+ Excretion (mEq/100g) | Cl- Excretion (mEq/100g) |

| Control (Vehicle) | - | 1.5 ± 0.2 | 0.12 ± 0.03 | 0.15 ± 0.04 | 0.18 ± 0.05 |

| Hydrochlorothiazide | 10 | 3.2 ± 0.4 | 0.35 ± 0.06 | 0.20 ± 0.05 | 0.40 ± 0.07 |

| Hydrochlorothiazide | 25 | 4.8 ± 0.5 | 0.58 ± 0.08 | 0.28 ± 0.06 | 0.65 ± 0.09 |

| Hydrochlorothiazide | 50 | 6.1 ± 0.6 | 0.75 ± 0.10 | 0.35 ± 0.07 | 0.82 ± 0.11* |

*Data are presented as mean ± SEM. *p < 0.05 compared to control. Data is representative of typical findings in preclinical diuretic studies.

Table 2: Effect of Hydrochlorothiazide on 24-hour Urinary Electrolyte Excretion in Hypertensive Patients

| Treatment Group | Dose (mg/day) | Change in Urinary Na+ (mEq/24h) | Change in Urinary K+ (mEq/24h) | Change in Urinary Ca2+ (mEq/24h) | Change in Urinary Uric Acid (mg/24h) |

| Placebo | - | -5 ± 10 | -2 ± 5 | +5 ± 8 | -15 ± 20 |

| Hydrochlorothiazide | 12.5 | +40 ± 15 | +10 ± 8 | -20 ± 10 | +50 ± 25 |

| Hydrochlorothiazide | 25 | +75 ± 20 | +18 ± 10 | -45 ± 12 | +90 ± 30 |

| Hydrochlorothiazide | 50 | +110 ± 25 | +25 ± 12 | -60 ± 15 | +120 ± 35 |

*Data are presented as mean change from baseline ± SD. *p < 0.05 compared to placebo. Data is representative of typical findings in clinical trials.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the diuretic effects of compounds like this compound.

In Vivo Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for screening the diuretic, natriuretic, and kaliuretic activity of test compounds.

Objective: To assess the effect of a test compound on urine volume and electrolyte excretion in a rat model.

Materials:

-

Male Wistar rats (150-200 g)

-

Metabolic cages

-

Oral gavage needles

-

Test compound (this compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

-

Normal saline (0.9% NaCl)

-

Flame photometer for Na+ and K+ analysis

-

Chloride titrator or ion-selective electrode for Cl- analysis

Procedure:

-

Acclimatization: House rats in metabolic cages for 24-48 hours before the experiment to allow for adaptation.

-

Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Test compound (e.g., this compound at various doses)

-

Group 3: Standard diuretic

-

-

Hydration: Administer normal saline (25 mL/kg) orally to all animals to ensure a uniform state of hydration.

-

Dosing: Immediately after hydration, administer the vehicle, test compound, or standard diuretic orally.

-

Urine Collection: Place the animals back into the metabolic cages and collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).

-

Measurements:

-

Record the total volume of urine for each collection period.

-

Centrifuge the urine samples to remove any contaminants.

-

Analyze the supernatant for Na+, K+, and Cl- concentrations using a flame photometer and chloride titrator, respectively.

-

-

Data Analysis: Calculate the total excretion of each electrolyte by multiplying the concentration by the urine volume. Compare the results from the test compound groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

In Vitro Measurement of NCC Inhibition in a Cell-Based Assay

This protocol describes a method to directly assess the inhibitory effect of a test compound on NCC activity in a controlled in vitro system.

Objective: To determine the potency (e.g., IC50) of a test compound for inhibiting the Na+/Cl- cotransporter.

Materials:

-

HEK293 cells stably expressing human NCC

-

Cell culture reagents (DMEM, FBS, antibiotics)

-

96-well cell culture plates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution)

-

Radioactive 22Na+ or a non-radioactive Na+-sensitive fluorescent dye

-

Test compound (this compound)

-

Standard NCC inhibitor (e.g., Hydrochlorothiazide)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Cell Culture: Culture HEK293-NCC cells in appropriate media until they reach confluency in 96-well plates.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or standard inhibitor for a defined period (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

-

Initiation of Uptake: Start the Na+ uptake by adding assay buffer containing 22Na+ or the Na+-sensitive dye.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for Na+ uptake.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Measurement:

-

If using 22Na+, measure the radioactivity in the cell lysate using a scintillation counter.

-

If using a fluorescent dye, measure the fluorescence intensity using a plate reader.

-

-

Data Analysis: Plot the percentage of inhibition of Na+ uptake against the concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is an effective thiazide-like diuretic that exerts its primary effect through the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. This action leads to increased urinary excretion of sodium and water, which is beneficial in the treatment of hypertension and edema. The activity of the NCC is intricately regulated by the WNK-SPAK/OSR1 signaling pathway and hormonal influences from the renin-angiotensin-aldosterone system. A thorough understanding of these mechanisms, coupled with robust preclinical and clinical evaluation using standardized experimental protocols, is essential for the continued development and optimal therapeutic application of this compound and other diuretic agents. This technical guide provides a foundational resource for researchers and drug development professionals working in this important area of pharmacology.

Unveiling the Cardiac Electrophysiological Profile of Altizide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altizide (B1665742), a thiazide diuretic, is primarily utilized in combination with the potassium-sparing diuretic spironolactone (B1682167) for the management of hypertension and edema. While its renal and cardiovascular clinical effects are well-documented, a comprehensive understanding of its direct electrophysiological impact on cardiac cells at a molecular level is less established. This technical guide synthesizes the available preclinical evidence on the electrophysiological effects of this compound on cardiac cells, providing a detailed overview for researchers, scientists, and drug development professionals. Due to the limited direct research on this compound, this guide also incorporates data from the broader class of thiazide diuretics, specifically hydrochlorothiazide (B1673439), to offer potential insights into class-specific effects, with the explicit clarification that these are inferred and not directly demonstrated for this compound.

Electrophysiological Effects of this compound on Ventricular Action Potential

Direct investigation into the electrophysiological effects of this compound on cardiac cells is limited. However, a key study on isolated rat hearts provides valuable insights into its impact on the ventricular action potential.

Quantitative Data on Action Potential Parameters

A study on isolated, perfused rat hearts demonstrated that this compound, when administered alone at a dose of 1 mg/kg, significantly prolongs the duration of the ventricular action potential.[1] Specifically, an increase was observed in the action potential duration at 25% of repolarization (DAP25) and during the plateau phase.[1] This effect on repolarization is suggestive of a potential interaction with potassium channels, which are crucial for this phase of the cardiac action potential.[1] Notably, this prolongation of the action potential was abolished when this compound was administered in combination with spironolactone.[1]

| Parameter | Drug | Species | Preparation | Dose | Effect | Citation |

| Ventricular Action Potential Duration (at 25% repolarization and plateau phase) | This compound | Rat | Isolated Perfused Heart | 1 mg/kg | Significant Increase | [1] |

Inferred Electrophysiological Effects from Thiazide Diuretics (Hydrochlorothiazide)

To provide a more comprehensive, albeit inferred, understanding of the potential cardiac electrophysiological effects of this compound, data from studies on hydrochlorothiazide (HCTZ), another thiazide diuretic, are presented below. It is critical to note that these findings may not be directly translatable to this compound.

Effects on Cardiac Ion Channels

Research on isolated rat ventricular cardiomyocytes has shown that HCTZ can modulate several key cardiac ion channels at high concentrations (100 µM).[2]

| Ion Channel Current | Drug | Species | Preparation | Concentration | Effect | Citation |

| Fast Sodium Current (INa) | Hydrochlorothiazide | Rat | Isolated Ventricular Cardiomyocytes | 100 µM | ~30% Depression | [2] |

| L-type Calcium Current (ICaL) | Hydrochlorothiazide | Rat | Isolated Ventricular Cardiomyocytes | 100 µM | ~20% Depression | [2] |

| Transient Outward Potassium Current (Ito) | Hydrochlorothiazide | Rat | Isolated Ventricular Cardiomyocytes | 100 µM | ~20% Decrease | [2] |

| Delayed Rectifier Potassium Current | Hydrochlorothiazide | Rat | Isolated Ventricular Cardiomyocytes | 100 µM | ~20% Decrease | [2] |

| Inward Rectifier Potassium Current | Hydrochlorothiazide | Rat | Isolated Ventricular Cardiomyocytes | 100 µM | ~20% Decrease | [2] |

Effects on Action Potential and Contractility

The same study also reported the effects of HCTZ on the action potential duration and ventricular contraction.

| Parameter | Drug | Species | Preparation | Concentration | Effect | Citation |

| Action Potential Duration (at -60 mV) | Hydrochlorothiazide | Rat | Ventricular Muscle Strips | 100 µM | ~12% Decrease | [2] |

| Maximal Rate of Depolarization | Hydrochlorothiazide | Rat | Ventricular Muscle Strips | 100 µM | ~22% Decrease | [2] |

| Ventricular Contraction | Hydrochlorothiazide | Rat | Ventricular Muscle Strips | 1.85 µM (IC30) | Depression | [2] |

Experimental Protocols

Isolated Perfused Rat Heart Electrophysiology

The following protocol was employed in the study investigating the electrophysiological effects of this compound on the isolated rat heart[1]:

-

Animal Model: Rats were used for the study.

-

Heart Preparation: Hearts were isolated and perfused using the retrograde aortic approach (Langendorff preparation).

-

Pacing: The hearts were paced at a rate of 200 beats per minute.

-

Recording: Cardiac cellular activation was measured using floating microelectrodes placed in the subepicardial layers of the left ventricle.

-

Parameters Analyzed:

-

Duration of the action potential at 25% and 75% of repolarization (DAP25 and DAP75).

-

Timing and amplitude of the point of rupture of the action potential (T.PR and A.PR).

-

Amplitude of the action potential at 40 ms (B15284909) (A.40).

-

-

Drug Administration: Animals received an intraperitoneal injection of either spironolactone (2.5 mg/kg or 10 mg/kg), this compound (0.25 mg/kg or 1 mg/kg), or a combination of the two.

-

Significance Criteria: A simultaneous variation of three of the analyzed parameters was considered a significant change.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing this compound's Electrophysiological Effects

Caption: Experimental workflow for studying this compound's effects on isolated rat hearts.

Hypothetical Signaling Pathway for Thiazide Diuretic Effects on Cardiac Myocytes

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the effects of thiazide diuretics on cardiac myocytes based on inferred mechanisms and is not definitively established for this compound.

Caption: Hypothetical signaling pathway of thiazide diuretics in cardiac cells.

Discussion and Future Directions

The available data, though limited, suggest that this compound may have direct effects on the electrophysiology of cardiac cells, specifically by prolonging the ventricular action potential. This effect appears to be related to the modulation of potassium currents, a critical component of cardiac repolarization. The observation that this effect is negated by the co-administration of spironolactone suggests a complex interplay between these two drugs at the cellular level, which warrants further investigation.

The inferred data from hydrochlorothiazide indicate that thiazide diuretics, as a class, may have a broader impact on multiple cardiac ion channels, including sodium and calcium channels, in addition to potassium channels. These multi-channel effects could explain the observed changes in action potential duration and contractility.

For drug development professionals, these findings highlight the importance of dedicated preclinical cardiac safety assessments for all new chemical entities, even those belonging to well-established drug classes. The potential for QT prolongation and proarrhythmic effects, as suggested by the action potential duration changes, should be carefully evaluated.

Future research should focus on:

-

Conducting detailed patch-clamp studies to elucidate the specific effects of this compound on individual cardiac ion channels (IKr, IKs, IK1, INa, ICaL).

-

Investigating the dose-response relationship of this compound's electrophysiological effects.

-

Exploring the molecular mechanisms underlying the interaction between this compound and spironolactone at the cardiac cell level.

-

Utilizing human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the electrophysiological effects of this compound in a more translationally relevant model.

By addressing these research gaps, a more complete and clinically relevant understanding of the cardiac electrophysiological profile of this compound can be achieved, ensuring its safe and effective use in patients.

References

An In-depth Technical Guide on the Role of Altizide and Related Diuretic Strategies in Heart Failure with Preserved Ejection Fraction (HFpEF)

Disclaimer: There is a notable scarcity of dedicated clinical trials specifically investigating the use of altizide (B1665742) in heart failure with preserved ejection fraction (HFpEF). Therefore, this guide provides a comprehensive overview of this compound's pharmacological profile and explores its potential role within the broader context of thiazide-like diuretics and combination diuretic strategies in HFpEF, drawing upon available clinical data for this drug class and its common therapeutic combinations.

Heart failure with preserved ejection fraction (HFpEF) represents a significant and growing clinical challenge.[1] Characterized by impaired diastolic function, HFpEF is a heterogeneous syndrome often associated with comorbidities like hypertension and diabetes.[1][2] Despite its prevalence, therapeutic options that definitively improve mortality in HFpEF remain limited, making it a critical area of cardiovascular research.[1][2][3][4]

Diuretics are a cornerstone of symptomatic management in HFpEF, primarily to alleviate congestion.[3][4] this compound, a thiazide-like diuretic, functions by inhibiting sodium reabsorption in the distal convoluted tubule of the nephron.[5] It is frequently used in combination with the mineralocorticoid receptor antagonist (MRA), spironolactone (B1682167), which provides a potassium-sparing effect.[5] This guide will delve into the available data concerning thiazide-like diuretics and MRAs in HFpEF, providing researchers, scientists, and drug development professionals with a detailed technical overview.

Pharmacological Profile of this compound

While specific studies on this compound in HFpEF are lacking, its pharmacological properties are well-documented, primarily in the context of hypertension management.

| Parameter | Description | Source |

| Drug Class | Thiazide-like diuretic | [5] |

| Mechanism of Action | Inhibits the Na+/Cl- symporter in the distal convoluted tubule, increasing urinary excretion of sodium and chloride. | [5] |

| Common Combination | Frequently combined with spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist. | [5] |

| Therapeutic Effect | Promotes diuresis and has an antihypertensive effect. | [5] |

| Clinical Use | Primarily indicated for hypertension and edema. | [6] |

Quantitative Data from Relevant Studies

Direct quantitative data for this compound in HFpEF is unavailable. The following tables summarize findings from studies on thiazide-like diuretics and MRAs (spironolactone) in HFpEF, which provide the most relevant clinical context.

Table 1: Outcomes of Diuretic Strategies in HFpEF from the TOPCAT-Americas Trial (Post-hoc Analysis) [7]

| Treatment Group | Primary Outcome (CV Death and Total HHF) Hazard Ratio (95% CI) | CV Death Alone Hazard Ratio (95% CI) |

| Loop Diuretic Monotherapy | 1.59 (1.23-2.07) | Not significantly associated |

| Thiazide Monotherapy | Not associated with any endpoints | Not associated with any endpoints |

| Combined Loop + Thiazide | 2.07 (1.55-2.76) | 1.85 (1.13-3.04) |

HHF: Hospitalizations for Heart Failure; CV: Cardiovascular; CI: Confidence Interval. The primary outcome was compared to no diuretic use.

Table 2: Effects of Spironolactone on Echocardiographic Parameters in HFpEF (Meta-analysis) [8]

| Parameter | Mean Difference (95% CI) | P-value |

| E/e' ratio | -1.38 (-2.03 to -0.73) | < .0001 |

| E/A velocity ratio | -0.05 (-0.10 to -0.00) | 0.03 |

| Deceleration time | 1.04 (-8.27 to 10.35) | 0.83 |

E/e': Ratio of early mitral inflow velocity to early diastolic mitral annular velocity; E/A: Ratio of early to late mitral inflow velocity.

Experimental Protocols

To provide insight into the design of clinical trials in this area, the methodology for the Treatment of Preserved Cardiac Function Heart Failure with an Aldosterone Antagonist (TOPCAT) trial is detailed below as a relevant example.

TOPCAT Trial Experimental Protocol

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial.

-

Patient Population: Patients aged 50 years or older with symptomatic heart failure and a left ventricular ejection fraction of 45% or higher. Patients were required to have either a hospitalization for heart failure within the previous year or an elevated brain natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) level.

-

Intervention: Patients were randomly assigned to receive either spironolactone (initial dose of 15 mg daily, titrated to 45 mg daily as tolerated) or a matching placebo.

-

Primary Outcome: A composite of death from cardiovascular causes, aborted cardiac arrest, or hospitalization for the management of heart failure.

-

Key Secondary Outcomes: Included death from any cause, death from cardiovascular causes, hospitalization for any reason, and hospitalization for heart failure.

-

Follow-up: Patients were followed for a mean of 3.3 years.

-

Monitoring: Serum potassium levels and renal function were closely monitored throughout the study.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiazide-Like Diuretics

The following diagram illustrates the site of action for thiazide-like diuretics, such as this compound, within the nephron.

Caption: Mechanism of action of this compound on the Na+/Cl- symporter in the distal convoluted tubule.

The Renin-Angiotensin-Aldosterone System (RAAS) and Site of MRA Action

Given the frequent combination of this compound with spironolactone, understanding the RAAS pathway is crucial. Spironolactone acts as an MRA, antagonizing the effects of aldosterone.

Caption: The RAAS pathway and the inhibitory action of spironolactone on the aldosterone receptor.

Hypothetical Clinical Trial Workflow for a Combination Diuretic in HFpEF

This diagram outlines a potential workflow for a clinical trial investigating a combination therapy like this compound/spironolactone in an HFpEF population.

Caption: A logical workflow for a hypothetical clinical trial of a combination diuretic in HFpEF.

References

- 1. Heart failure with preserved ejection fraction: emerging drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heart Failure with Preserved Ejection Fraction: Emerging Drug Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of diuretics in heart failure with preserved ejection fraction: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 6. Clinical update: spironolactone and this compound as monotherapy in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Loop and thiazide diuretics and outcomes in heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of spironolactone in heart failure with preserved ejection fraction: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Altizide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the long-term effects of Altizide (B1665742), a thiazide diuretic. Given the limited availability of extensive long-term studies on this compound as a monotherapy, this document synthesizes findings from research on thiazide diuretics as a class, alongside specific data from studies involving this compound, primarily in combination with the potassium-sparing diuretic, spironolactone (B1682167). This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pharmacological actions, clinical outcomes, and underlying molecular mechanisms associated with prolonged this compound administration.

Executive Summary